

Unveiling the Structural Architecture of Barium Alkanesulfonates: A Focus on Barium Methanesulfonate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Barium di(ethanesulphonate)	
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A comprehensive analysis of the crystal structure of barium methanesulfonate hydrate serves as a pivotal reference in the absence of published data for its close analogue, **barium di(ethanesulphonate)**. This technical guide provides an in-depth examination of the crystallographic parameters, experimental methodologies, and structural characteristics of barium methanesulfonate one and a half hydrate, Ba(CH₃SO₃)₂ · 1.5 H₂O, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Due to the unavailability of the specific crystal structure for **barium di(ethanesulphonate)** in open-access crystallographic databases and the broader scientific literature, this report focuses on the detailed structural analysis of the closely related compound, barium methanesulfonate one and a half hydrate. The structural information presented herein is derived from the comprehensive study of alkaline earth methanesulfonate hydrates, which provides a robust framework for understanding the coordination and packing behavior of similar barium alkanesulfonate salts.

Crystallographic Data Summary

The crystal structure of barium methanesulfonate one and a half hydrate was determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative overview of the unit cell and refinement statistics.



Parameter	Value
Chemical Formula	Ba(CH ₃ SO ₃) ₂ · 1.5 H ₂ O
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	22.6619(5)
b (Å)	12.0413(3)
c (Å)	15.0111(3)
β (°)	108.828(2)
Volume (ų)	3877.03(15)
Z	4
Rı	0.0457
wR ₂	0.1181
Reflections Collected	6764
Unique Reflections	-
Parameters	505

Table 1: Crystallographic data and structure refinement details for Barium Methanesulfonate One and a Half Hydrate.

Experimental Protocols

The determination of the crystal structure of barium methanesulfonate one and a half hydrate involved a precise and detailed experimental workflow.

Synthesis and Crystallization: Thin, colorless platelets of the title compound were synthesized by reacting barium hydroxide with methanesulfonic acid in an aqueous solution. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of the solvent at room temperature.[1]





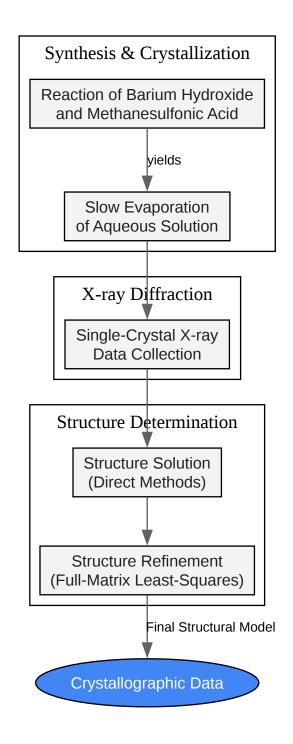


X-ray Diffraction Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray intensity data were collected using standard procedures.

Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The logical workflow for the determination of this crystal structure is depicted in the following diagram:





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Figure 1: Experimental workflow for crystal structure determination.

Structural Analysis and Coordination Environment

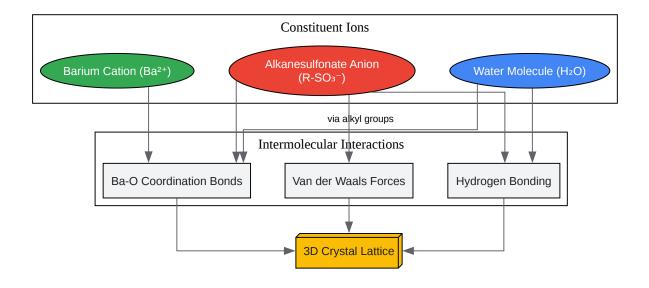
The crystal structure of barium methanesulfonate one and a half hydrate reveals a complex three-dimensional network. The barium cations are coordinated by oxygen atoms from both the



sulfonate groups of the methanesulfonate anions and the water molecules. This coordination forms a hydrophilic region within the crystal lattice. In contrast, the methyl groups of the methanesulfonate anions are oriented towards each other, creating hydrophobic domains. This segregation of polar and non-polar regions is a key feature of the crystal packing.

The ethanesulfonate anion, with its additional methylene group, would be expected to exhibit similar, yet distinct, packing characteristics. The increased length of the alkyl chain could lead to more pronounced hydrophobic interactions and potentially a different hydration state in the solid form. While the fundamental coordination chemistry around the barium ion is likely to be comparable, the overall crystal lattice of **barium di(ethanesulphonate)** may adopt a different symmetry and unit cell parameters.

The following diagram illustrates the logical relationship between the constituent ions and their assembly into the crystal lattice for a generic barium alkanesulfonate.



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Figure 2: Logical relationships in the formation of a barium alkanesulfonate crystal structure.

In conclusion, while the crystal structure of **barium di(ethanesulphonate)** remains to be experimentally determined, the detailed analysis of barium methanesulfonate one and a half



hydrate provides a crucial and highly relevant proxy. The data and methodologies presented in this guide offer a solid foundation for understanding the structural chemistry of this class of compounds, which is essential for their application in scientific research and industrial development. Further investigation into the crystallization and single-crystal X-ray diffraction of **barium di(ethanesulphonate)** is warranted to provide a direct and definitive structural elucidation.

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References

- 1. researchgate.net [researchgate.net]
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